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Introduction
The successful refolding of recombinant proteins from an insoluble state, often sequestered in

inclusion bodies, into their native, biologically active conformation is a critical bottleneck in the

production of therapeutic proteins and for various research applications. Protein aggregation is

a major competing reaction to correct refolding, leading to significant losses in yield. Glycine, a

simple and cost-effective amino acid, has emerged as a valuable additive in protein refolding

protocols to enhance the yield of functional proteins by mitigating aggregation and promoting

proper folding.

These application notes provide a comprehensive overview of the role of glycine in protein

refolding, including its mechanisms of action, and offer detailed protocols for its application.

Mechanisms of Action
Glycine's efficacy in protein refolding stems from several key properties:

Aggregation Suppression: Glycine has been shown to suppress protein aggregation during

refolding. It is believed to preferentially interact with exposed hydrophobic patches on protein

folding intermediates, thereby preventing intermolecular associations that lead to the

formation of insoluble aggregates.[1][2]
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Stabilization of Protein Structure: Glycine can act as a stabilizing agent for the native protein

structure.[3][4] Its presence in the refolding buffer can help maintain the integrity of the

correctly folded protein, preventing denaturation or aggregation over time.

Cryoprotectant Properties: In protocols that involve freeze-thaw cycles, glycine can function

as a cryoprotectant, preserving the protein's structure and activity.

Buffering Capacity: Glycine has buffering capacity, which can help maintain a stable pH

during the refolding process, a critical parameter for successful protein folding.[4]

Quantitative Data on Glycine-Assisted Protein
Refolding
The optimal concentration of glycine is protein-dependent and must be determined empirically.

The following table summarizes a case study on the effect of glycine concentration on the

refolding of α-amylases, demonstrating the concentration-dependent nature of its effect.

Protein
Glycine
Concentration (M)

Refolding Yield (%) Reference

α-amylase (from

Bacillus

amyloliquefaciens)

0 (Control) [5]

0.125
Moderately Positive

Effect
[5]

> 0.25 Inhibitory Effect [5]

α-amylase (from

Bacillus licheniformis)
0 (Control) [5]

0.125
Moderately Positive

Effect
[5]

> 0.25 Inhibitory Effect [5]
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Two primary methods for protein refolding from inclusion bodies are dilution and dialysis.

Glycine can be incorporated into the refolding buffer in both approaches.

Protocol 1: Refolding by Dilution Incorporating Glycine
This protocol is a general guideline and should be optimized for the specific protein of interest.

1. Inclusion Body Solubilization:

Objective: To denature and solubilize the aggregated protein from inclusion bodies.

Buffer: Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride

(GdnHCl) or 8 M Urea, 10 mM DTT).

Note: A patent for a "universal" refolding procedure suggests the inclusion of 1 mM glycine

in the solubilization buffer.[6]

Procedure:

Resuspend the purified inclusion body pellet in the Solubilization Buffer.

Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until

the solution is clear.

Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining

insoluble material.

2. Refolding by Rapid Dilution:

Objective: To rapidly decrease the denaturant concentration to allow the protein to refold.

Buffer: Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1-5 mM reduced

glutathione (GSH), 0.1-0.5 mM oxidized glutathione (GSSG), and an optimized concentration

of Glycine (e.g., 0.1 - 0.5 M)).

Procedure:

Prepare the Refolding Buffer and cool it to 4°C.
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Rapidly dilute the solubilized protein solution (from step 1) 1:10 to 1:100 into the cold

Refolding Buffer with gentle stirring. The final protein concentration should typically be in

the range of 0.01-0.1 mg/mL to minimize aggregation.[7]

Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

3. Protein Concentration and Purification:

Objective: To concentrate the refolded protein and remove refolding additives.

Procedure:

Concentrate the refolded protein solution using techniques such as ultrafiltration.

Purify the refolded protein using appropriate chromatography methods (e.g., size-

exclusion chromatography, ion-exchange chromatography) to remove any remaining

aggregates and refolding buffer components.

Protocol 2: Refolding by Step-Wise Dialysis with Glycine
This method involves a gradual removal of the denaturant, which can be beneficial for some

proteins.

1. Inclusion Body Solubilization:

Follow the same procedure as in Protocol 1, Step 1. A protocol from Profacgen suggests

adding Tris buffer with glycine to the pure inclusion body pellet before solubilization with

urea.[1][8]

2. Step-Wise Dialysis:

Objective: To gradually remove the denaturant to facilitate proper folding.

Buffers:

Dialysis Buffer 1: 50 mM Tris-HCl pH 8.0, 4 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM

GSSG.
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Dialysis Buffer 2: 50 mM Tris-HCl pH 8.0, 2 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM

GSSG.

Dialysis Buffer 3: 50 mM Tris-HCl pH 8.0, 1 M Urea, 0.2 M Glycine, 1 mM GSH, 0.1 mM

GSSG.

Final Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 0.1 M Glycine.

Procedure:

Place the solubilized protein solution in a dialysis bag with an appropriate molecular

weight cut-off.

Dialyze sequentially against Dialysis Buffer 1, 2, 3, and the Final Dialysis Buffer, each for

4-6 hours or overnight at 4°C.

3. Protein Concentration and Purification:

Follow the same procedure as in Protocol 1, Step 3.

Visualization of the Protein Refolding Workflow
The following diagrams illustrate the general workflow for protein refolding from inclusion

bodies, highlighting the stages where glycine can be incorporated.
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General workflow for protein refolding from inclusion bodies.
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Role of glycine in preventing aggregation during protein refolding.

Conclusion
Glycine is a versatile and effective additive for improving the yield of correctly folded proteins

from inclusion bodies. Its ability to suppress aggregation, stabilize the native protein structure,

and act as a cryoprotectant makes it a valuable tool for researchers, scientists, and drug

development professionals. The optimal conditions for using glycine, including its

concentration, must be determined empirically for each target protein. The protocols and

information provided in these application notes serve as a starting point for developing robust

and efficient protein refolding processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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